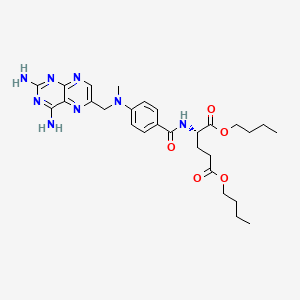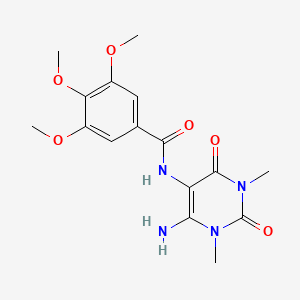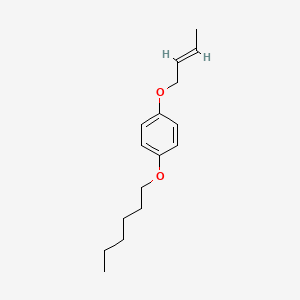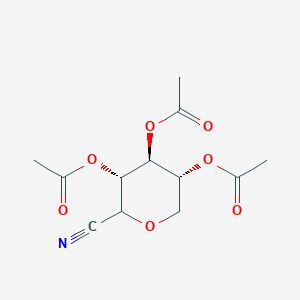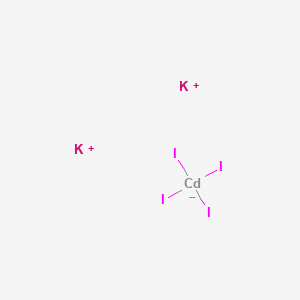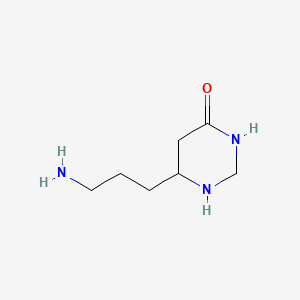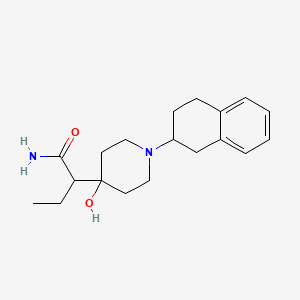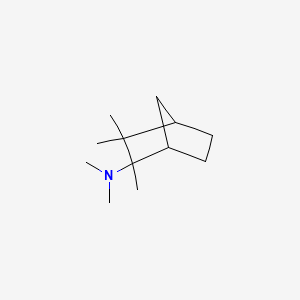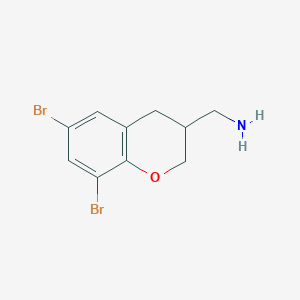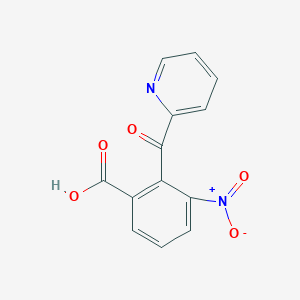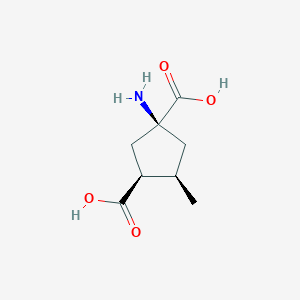![molecular formula C16H21N3 B13814403 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine is a compound that features a unique structure combining an imidazole ring with a piperidine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the imidazole ring to an imidazoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with specific properties.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine can be compared with other similar compounds, such as:
2-Phenylimidazole: Lacks the piperidine moiety, making it less versatile in biological applications.
1-(2-Phenylethyl)piperidine: Lacks the imidazole ring, reducing its potential for metal ion binding and enzyme inhibition.
2-Phenyl-4,5-dihydro-1H-imidazole: Contains a reduced imidazole ring, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined imidazole and piperidine structure, providing a versatile platform for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C16H21N3 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
1-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C16H21N3/c1-3-7-14(8-4-1)16-17-13-15(18-16)9-12-19-10-5-2-6-11-19/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18) |
InChI-Schlüssel |
XBSJJSNIAKHDKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2=CN=C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
